molecular formula C16H24O7 B1221025 Rhododendrin CAS No. 497-78-9

Rhododendrin

Cat. No. B1221025
CAS RN: 497-78-9
M. Wt: 328.36 g/mol
InChI Key: KLLYDTMVSVIJEH-YYMOATHLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhododendrin, also known as betuloside, is an arylbutanoid glycoside and a phenylpropanoid, a type of natural phenol . It can be found in the leaves of Rhododendron aureum or in Cistus salviifolius . In vitro, it shows analgesic, anti-inflammatory , and diuretic properties.


Synthesis Analysis

Rhododendrin can be synthesized from benzaldehyde through a series of reactions including aldol condensation and trichloroacetimidate glycosylation . It can also be prepared by reducing raspberry ketone with Raney nickel in EtOH .


Molecular Structure Analysis

Rhododendrin has a molecular formula of C16H24O7 . Its average mass is 328.358 Da and its monoisotopic mass is 328.152191 Da .


Chemical Reactions Analysis

Rhododendrin shows significant analgesic actions in mice and anti-inflammatory actions in rats . It is the major biologically active substance in Rhododendron brachycarpum .


Physical And Chemical Properties Analysis

Rhododendrin is a white solid powder with a density of 1.1±0.1 g/cm3 . It has a melting point of 68-71 °C and a boiling point of 315.4±17.0 °C at 760 mmHg .

Scientific Research Applications

Anti-Inflammatory Properties for Skin Diseases

Research has demonstrated that Rhododendrin, derived from Rhododendron brachycarpum, exhibits significant anti-inflammatory properties. It has been shown to ameliorate skin inflammation by inhibiting key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. This is particularly notable in its effectiveness against skin diseases like psoriasis and inflammatory mononuclear cell infiltration. For instance, a study found that Rhododendrin suppressed nuclear translocation of NF-κB and inhibited mitogen-activated protein kinases (MAPKs), resulting in reduced expression of pro-inflammatory mediators. This suggests its potential as a therapeutic agent for treating inflammatory skin diseases (Jeon et al., 2013).

Neuroprotective Effects in Parkinson's Disease

Rhododendrin has been identified as a promising agent in neuroprotection, particularly in the context of Parkinson's Disease (PD). It was found to enhance the expression of Ring finger protein 146 (RNF146) via estrogen receptor β (ERβ) activation, which is protective against oxidative stress-induced cell death. This suggests its potential application in preventing dopaminergic cell loss in PD (Kim et al., 2019).

Hepatoprotective Activity

Rhododendrin also exhibits hepatoprotective activity. A study investigating its structure and properties concluded that it could protect against hepatotoxicity. This was demonstrated through its activity against various hepatotoxins in rat models, suggesting its potential application in liver-related therapies (Parmar et al., 1991).

Analgesic and Anti-Inflammatory Properties

In a study focusing on the leaves of Rhododendron aureum, Rhododendrin was isolated and identified as a significant analgesic and anti-inflammatory component. It showed notable efficacy in reducing pain and inflammation in animal models, indicating its potential use in pain management and anti-inflammatory treatments (Kim et al., 2011).

Safety And Hazards

Rhododendrons contain toxic substances that can be harmful to humans and animals . Rhododendrin is poisonous to humans and animals because they contain grayanotoxins . Ingesting any part of the plant can lead to severe poisoning, and in some cases, it can be fatal .

Future Directions

Recent progress in deciphering the genetic basis for flower coloration in Rhododendron has been made . Advances in phylogenetic reconstruction and genome sequencing of Rhododendron species have been described . The metabolic pathways of flower color are outlined, focusing on key structural and regulatory genes involved in pigment synthesis . These discoveries will support breeding endeavors aimed at harnessing the genetics of flower coloration and developing novel cultivars that exhibit desired floral traits .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R)-4-(4-hydroxyphenyl)butan-2-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O7/c1-9(2-3-10-4-6-11(18)7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,9,12-21H,2-3,8H2,1H3/t9-,12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLYDTMVSVIJEH-YYMOATHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964353
Record name Rhododendrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhododendrin

CAS RN

497-78-9
Record name Rhododendrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhododendrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhododendrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHODODENDRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I7QR8C454
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhododendrin
Reactant of Route 2
Reactant of Route 2
Rhododendrin
Reactant of Route 3
Rhododendrin
Reactant of Route 4
Reactant of Route 4
Rhododendrin
Reactant of Route 5
Reactant of Route 5
Rhododendrin
Reactant of Route 6
Rhododendrin

Citations

For This Compound
445
Citations
YJ Jeon, BH Kim, S Kim, I Oh, S Lee, J Shin… - European Journal of …, 2013 - Elsevier
… In this study, we isolated rhododendrin from Rhododendron brachycarpum leaves and investigated its molecular mechanisms for anti-inflammatory effect. Rhododendrin showed …
Number of citations: 51 www.sciencedirect.com
MH Kim, A Nugroho, J Choi, JH Park… - Archives of pharmacal …, 2011 - Springer
… These results suggest that rhododendrin is the major biologically active substance in the … of rhododendrin was 10.0 min in the present conditions. The concentration of rhododendrin …
Number of citations: 44 link.springer.com
YJ Jeon, SK Sah, HS Yang, JH Lee, J Shin… - … & Molecular Medicine, 2017 - nature.com
… Here, we demonstrate that rhododendrin isolated from … Our data show that rhododendrin effectively inhibits IMQ-… Our results suggest that rhododendrin may be a promising …
Number of citations: 32 www.nature.com
A Louis, F Petereit, M Lechtenberg, A Deters… - Planta …, 2010 - thieme-connect.com
Within a systematic phytochemical investigation of the leaves of Rhododendron ferrugineum L.(Ericaceae), the volatile oil was isolated (0.7%) and its constituents were characterized. …
Number of citations: 35 www.thieme-connect.com
R Popescu, B Kopp - Journal of Ethnopharmacology, 2013 - Elsevier
ETHNOPHARMACOLOGICAL RELEVANCE: The vast genus Rhododendron includes species that have been used in traditional medicine for the treatment of inflammatory conditions, …
Number of citations: 223 www.sciencedirect.com
S Fushiya, Y Kabe, Y Ikegaya, F Takano - Planta medica, 1998 - thieme-connect.com
In this study, we investigated the effect of (+)-rhododendrol (1) and epi-rhododendrin (2) isolated from Acer nikoense Maxim.(Aceraceae) on nitric oxide (NO) production in mouse …
Number of citations: 20 www.thieme-connect.com
A Shrestha, IH Said, A Grimbs, N Thielen, L Lansing… - Phytochemistry, 2017 - Elsevier
Hydroxycinnamates including free hydroxycinnamic acids and their chlorogenic acid derivatives and glycosides have been profiled in leaf extracts of 98 Rhododendron species using …
Number of citations: 21 www.sciencedirect.com
FS Santamour Jr, LN Lundgren - Biochemical Systematics and Ecology, 1997 - Elsevier
Rhododendrin was found in the inner bark of many Betula (birch) species, and it was naturally hydrolyzed to rhododendrol when trees or branches were under drought stress. …
Number of citations: 26 www.sciencedirect.com
VS Parmar, A Vardhan, P Taneja, R Sinha… - Journal of the …, 1991 - pubs.rsc.org
… Our sample of rhododendrin exhibited hepatoprotective … This glycoside, with the name rhododendrin, along with its aglucone … More recently the distribution of rhododendrin in the genera …
Number of citations: 32 pubs.rsc.org
H Kim, J Park, HH Leem, ML Cho, JH Yoon… - International Journal of …, 2019 - mdpi.com
… Previously, we reported that rhododendrin is a chemical inducer that increases … that rhododendrin increased RNF146 expression via estrogen receptor β (ERβ) activation. Rhododendrin …
Number of citations: 10 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.